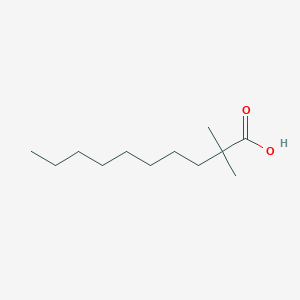

2,2-Dimethyldecanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyldecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-4-5-6-7-8-9-10-12(2,3)11(13)14/h4-10H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZDCGSNJUZNBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277028 | |

| Record name | 2,2-DIMETHYLDECANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5343-54-4 | |

| Record name | 2,2-Dimethyldecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5343-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyldecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005343544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-DIMETHYLDECANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-DIMETHYLDECANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility of 2,2-dimethyldecanoic acid in polar vs non-polar solvents

Strategic Characterization for Drug Formulation & Delivery Systems

Executive Summary: The "Neo-Acid" Advantage

2,2-dimethyldecanoic acid (CAS 5343-54-4) represents a specific subclass of fatty acids known as Neo-acids or Versatic™ acids.[1] Unlike linear fatty acids (e.g., lauric acid), the presence of a quaternary carbon at the

For drug development professionals, this molecule offers a unique duality:

-

Metabolic Stability: The gem-dimethyl group blocks

-oxidation and hinders enzymatic hydrolysis, making it an ideal candidate for stable prodrug moieties or hydrophobic ion-pairing (HIP) agents.[1] -

Tunable Lipophilicity: With a calculated LogP (

4.8), it provides substantial lipophilic drive for membrane permeation without the rapid metabolic degradation seen in linear analogs.[1]

This guide details the solubility behavior of this compound across polar and non-polar landscapes, providing a robust framework for its utilization in lipid-based formulations (LBF) and ion-pairing strategies.

Physicochemical Profile & Theoretical Modeling[1]

Before wet-lab characterization, we establish the theoretical solubility parameters.[1] The structural motif—a hydrophobic C10 tail anchored by a sterically crowded carboxyl head—dictates its interaction energies.[1]

| Property | Value (Approx/Calc) | Significance in Formulation |

| Molecular Weight | 200.32 g/mol | Low MW favorable for high molar density.[1] |

| LogP (Octanol/Water) | 4.8 ± 0.3 | Highly lipophilic; preferentially partitions into lipid bilayers.[1] |

| pKa | 4.9 – 5.1 | Weak acid.[1] Solubility is pH-dependent (switchable).[1] |

| H-Bond Donors | 1 (Carboxyl -OH) | Capable of dimerization in non-polar solvents.[1] |

| H-Bond Acceptors | 2 (Carbonyl/Hydroxyl O) | Interaction sites for polar protic solvents.[1] |

| Physical State | Viscous Liquid / Low MP Solid | Branching disrupts crystal packing, lowering MP vs. linear C12.[1] |

2.1 Hansen Solubility Parameters (HSP)

To predict miscibility, we analyze the three Hansen parameters: Dispersion (

- (Dispersion): High.[1] Dominated by the decyl chain.[1] Matches non-polar solvents (Hexane, Heptane).[1]

- (Polarity): Low to Moderate.[1] The carboxyl group contributes, but the bulk alkyl chain dilutes this vector.[1][2]

- (H-Bonding): Moderate.[1] Significant dimerization occurs in non-polar media; ionization in water disrupts this.[1]

Solubility Landscape: Non-Polar vs. Polar[1]

3.1 Non-Polar Solvents (The "Like Dissolves Like" Domain)

In solvents such as n-Heptane, Toluene, and Chloroform , this compound exhibits high solubility (>100 mg/mL) .

-

Mechanism: The dissolution is driven by Van der Waals forces between the solvent and the alkyl tail.[1]

-

Dimerization: In aprotic non-polar solvents (e.g., Hexane), the acid exists primarily as a cyclic dimer held together by intermolecular hydrogen bonds between the carboxyl groups. This dimerization effectively "hides" the polar head group, further enhancing lipophilicity.[1]

-

Steric Impact: The

-dimethyl substitution creates a "shield" around the carboxyl group.[1] While it does not prevent dimerization, it reduces the kinetics of interaction with larger nucleophiles or solvating species.[1]

3.2 Polar Solvents (The Hydrophobic Effect & Ionization)

Solubility in polar solvents is strictly bifurcated by pH and solvent proticity.[1]

A. Polar Organic Solvents (Ethanol, DMSO, Isopropanol):

-

Solubility: High. [1]

-

Mechanism: These solvents are amphiphilic.[1] The alkyl tail interacts with the non-polar regions of the solvent (e.g., ethyl group of ethanol), while the hydroxyl group H-bonds with the carboxyl head.

-

Application: Ethanol is the preferred co-solvent for preparing stock solutions for biological assays.[1]

B. Water (Polar Protic):

-

Low pH (pH < pKa): Insoluble (< 0.1 mg/mL). The molecule exists in its protonated, neutral form. The hydrophobic effect (entropic penalty of ordering water around the C10 chain) dominates, forcing phase separation.

-

High pH (pH > pKa + 2): Soluble (Micellar). Upon deprotonation (using NaOH or Tromethamine), the molecule becomes an anionic surfactant.[1]

-

Critical Micelle Concentration (CMC): The branched tail increases the cross-sectional area of the headgroup region, likely resulting in a higher CMC and smaller aggregation number compared to linear Sodium Laurate.

-

Visualization: Solubility Mechanism & Pathways[1]

Figure 1: Solubility decision tree for this compound based on solvent polarity and pH environment.[1]

Experimental Protocols

As a Senior Scientist, reliance on literature values is insufficient for critical formulation. The following protocols are designed to generate self-validating data.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Determine the equilibrium solubility in specific organic solvents (e.g., Octanol, IPM) or buffers.

-

Preparation: Add excess this compound (approx. 50 mg) to 2 mL of the target solvent in a borosilicate glass vial.

-

Equilibration:

-

Separation: Centrifuge at 10,000 x g for 10 minutes (if solid) or allow phase separation (if liquid oil).

-

Quantification (HPLC-UV/CAD):

Protocol B: Intrinsic pKa Determination (Potentiometric Titration)

Objective: Define the precise pH-solubility switch point.[1]

-

Setup: Use a SiriusT3 or equivalent autotitrator.[1]

-

Solvent: Due to low water solubility, use the Co-solvent Method .[1]

-

Perform titrations in 30%, 40%, and 50% Methanol/Water mixtures.[1]

-

-

Titration: Titrate 0.5 mM sample with 0.1 M KOH.

-

Extrapolation: Plot the apparent pKa (

) vs. % Methanol. The y-intercept (0% Methanol) is the aqueous intrinsic pKa.[1]-

Expected Result: The steric bulk may result in a slightly higher pKa than decanoic acid due to electronic induction (+I effect of methyls) destabilizing the carboxylate anion, though solvation hindrance also plays a role.

-

Application in Drug Development: Hydrophobic Ion Pairing (HIP)[1]

The primary utility of this compound in modern drug delivery is as a Hydrophobic Counter-ion for cationic peptides or small molecules (e.g., API-NH3+).

The Concept: By pairing a cationic drug with the anionic form of this compound, you neutralize the charge and attach a lipophilic C10 tail. This increases the complex's LogP, enabling:

-

Oral Bioavailability: Enhanced permeation across the intestinal epithelium.[1]

-

Lymphatic Transport: Promotion of chylomicron association.[1]

-

Sustained Release: The steric bulk of the neo-acid slows down the dissociation of the ion pair in physiological media.[1]

Figure 2: Workflow for utilizing this compound in Hydrophobic Ion Pairing (HIP) to enhance drug bioavailability.[1]

References

-

PubChem. (2025).[1][3][4] this compound (Compound Summary).[1] National Library of Medicine.[1] Retrieved from [Link]

-

NIST Chemistry WebBook. (2025).[1][5][6] Butanoic acid, 2,2-dimethyl- (Analogous physicochemical data).[1][4][6][7] National Institute of Standards and Technology.[1][3][5][6] Retrieved from [Link][1][5][6]

-

ResearchGate. (2021). Solubility data of fatty acids in organic solvents.[1][8][9] (General reference for fatty acid solubility trends). Retrieved from [Link]

-

MDPI. (2024).[1] Research in the Field of Drug Design and Development.[1] (Context for drug delivery applications). Retrieved from [Link][1]

Sources

- 1. This compound | C12H24O2 | CID 219315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 595-37-9: 2,2-Dimethylbutanoic acid | CymitQuimica [cymitquimica.com]

- 3. 2,3-Dimethylbutanoic acid | C6H12O2 | CID 26608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2-Dimethylbutanoic acid | C6H12O2 | CID 11684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propanoic acid, 2,2-dimethyl- [webbook.nist.gov]

- 6. Butanoic acid, 2,2-dimethyl- [webbook.nist.gov]

- 7. 2,2-Dimethylbutyric acid | 595-37-9 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. shodex.com [shodex.com]

Synthesis pathways for 2,2-dimethyldecanoic acid from decanoic acid

From Decanoic Acid via

Executive Summary

The introduction of a gem-dimethyl group at the

This guide details the synthesis of this compound starting from decanoic acid (Capric acid). While conceptually simple, the installation of a quaternary center adjacent to a carbonyl presents specific challenges: steric crowding during the second alkylation and extreme resistance to hydrolysis of the resulting ester. This whitepaper prioritizes a robust, scalable Iterative Ester Enolate Alkylation pathway while providing the Dianion Method as a direct-synthesis alternative.

Strategic Pathway Analysis

The Core Challenge: Steric Hindrance

The synthesis hinges on replacing the two

-

Constraints: The

-

The "Hydrolysis Wall": Once the 2,2-dimethyl ester is formed, the carbonyl carbon is shielded by the gem-dimethyl group, rendering standard saponification (NaOH/MeOH) kinetically inert. Specific deprotection strategies are required.

Pathway Comparison

| Feature | Pathway A: Iterative Ester Alkylation | Pathway B: Dilithio Dianion (Creger) |

| Mechanism | Stepwise enolate formation on ester | Direct double deprotonation of acid |

| Scalability | High (Standard Process Chemistry) | Moderate (Exothermic, pyrophoric bases) |

| Purification | Intermediates can be distilled | Difficult separation of mono/di-alkylated acids |

| Key Reagent | LDA (2.2 eq per step) / MeI | LDA (2.5+ eq) / HMPA (optional) |

| Hydrolysis | Difficult (Requires specialized conditions) | N/A (Product is already an acid) |

Detailed Protocol: Pathway A (Iterative Ester Alkylation)

Recommended for high purity and scale-up.

Phase 1: Methyl Ester Formation

Objective: Protect the carboxylic acid to facilitate enolate chemistry. Protocol:

-

Dissolve Decanoic acid (1.0 eq) in Methanol (0.5 M).

-

Add catalytic

(0.05 eq) or Thionyl Chloride ( -

Reflux for 4 hours.

-

Concentrate and extract with Hexanes. Quantitative yield of Methyl Decanoate .

Phase 2: Gem-Dimethylation (The "One-Pot" Double Alkylation)

While stepwise alkylation is possible, a one-pot double alkylation using excess base and methyl iodide is often preferred for efficiency, provided temperature is strictly controlled.

Reagents:

-

Substrate: Methyl Decanoate

-

Base: Lithium Diisopropylamide (LDA) - freshly prepared or commercial.

-

Electrophile: Methyl Iodide (MeI).

-

Solvent: Anhydrous THF.

Step-by-Step Protocol:

-

Enolate Generation 1: Cool a solution of LDA (1.1 eq) in THF to -78°C. Add Methyl Decanoate dropwise. Stir for 30 min to form the enolate.

-

Methylation 1: Add MeI (1.2 eq) slowly. Allow to warm to 0°C. Critical: The mono-methyl ester is formed.

-

Enolate Generation 2: Cool the mixture back to -78°C. Add a second portion of LDA (1.5 eq). The steric bulk of the mono-methyl group makes this deprotonation slower; stir for 60 min.

-

Methylation 2: Add excess MeI (2.0 eq) and HMPA or DMPU (10% v/v) as a co-solvent to accelerate the

reaction at the hindered center. -

Workup: Quench with saturated

. Extract with Ether. -

Purification: Fractional distillation is required to separate the 2,2-dimethyl ester from mono-methyl impurities.

Phase 3: The Critical Step - Hydrolysis of Hindered Esters

Standard saponification will fail here. The

Option A: Nucleophilic Cleavage (Lithium Iodide)

-

Mechanism:

attack by Iodide on the O-Methyl group. -

Protocol: Dissolve 2,2-dimethyldecanoate in dry Pyridine or Collidine. Add Lithium Iodide (LiI, 5.0 eq). Reflux (115°C) for 12-24 hours. The ester cleaves to the Lithium carboxylate. Acidify with HCl to isolate the free acid.

Option B: High-Temperature Saponification

-

Protocol: Dissolve ester in Ethylene Glycol (bp 197°C). Add KOH pellets (5 eq). Heat to 160°C for 6 hours. The high temperature overcomes the activation energy barrier imposed by sterics.

Detailed Protocol: Pathway B (The Creger Dianion Method)

Recommended for rapid, small-scale synthesis where ester hydrolysis is to be avoided.

Mechanism: This method utilizes the "Creger Intermediate"—a dianion formed by removing the acidic proton (-COOH) and an

Step-by-Step Protocol:

-

Dianion Formation: In a flame-dried flask under Argon, charge LDA (2.2 eq) in THF at 0°C.

-

Add Decanoic acid (1.0 eq) dropwise. The first equivalent deprotonates the oxygen (carboxylate); the second deprotonates the

-carbon. -

First Alkylation: Add MeI (1.1 eq). The carbon anion is more nucleophilic than the oxygen anion and reacts preferentially.

-

Regeneration: Add another 1.1 eq of LDA to regenerate the dianion at the

-position (now mono-substituted). -

Second Alkylation: Add excess MeI (2.0 eq).

-

Quench: Acidify directly with 1N HCl.

-

Challenge: The product is a mixture of mono- and di-methylated acids. Separation requires careful chromatography or recrystallization (if solid).

Visualization of Pathways

Workflow Diagram: Iterative Ester Route

The following diagram illustrates the robust industrial route (Pathway A), highlighting the critical hydrolysis bottleneck.

Figure 1: Stepwise synthesis via ester intermediate. Red nodes indicate sterically demanding steps.

Mechanistic Logic: The Dianion (Creger) Intermediate

This diagram visualizes the direct metalation strategy, showing the distinct reactivity of the dianion species.

Figure 2: The Creger dianion strategy bypasses the ester but faces selectivity challenges.

Analytical Validation

To confirm the synthesis of this compound, the following spectral signatures must be validated:

-

1H NMR (

):- 1.18 ppm (s, 6H): A strong singlet representing the gem-dimethyl group. The lack of splitting confirms they are on a quaternary carbon.

-

1.50-1.60 ppm (m, 2H): The methylene group at C3 (

-

Absence of

-proton: No triplet/multiplet around

-

13C NMR:

-

Quaternary Carbon: A peak around

42-45 ppm corresponding to C2. -

Carbonyl: A shift in the carbonyl peak (

184 ppm) due to the inductive effect of the methyls.

-

References

-

Creger, P. L. (1967). Metalated carboxylic acids. I. Alkylation.[1][2] Journal of the American Chemical Society, 89(10), 2500–2501. Link

-

Pfeffer, P. E., Silbert, L. S., & Chirinko, J. M. (1972).

-Anions of carboxylic acids. II. The formation and alkylation of -

Olah, G. A., Narang, S. C., Gupta, B. G. B., & Malhotra, R. (1979). Synthetic methods and reactions.[1][2][3][4][5][6][7][8][9][10][11] 62. Transformations with chlorotrimethylsilane/sodium iodide. The Journal of Organic Chemistry, 44(8), 1247–1251. Link

-

Gassman, P. G., & Schenk, W. N. (1977). The use of anhydrous lithium iodide in pyridine for the cleavage of esters. The Journal of Organic Chemistry, 42(5), 918–920. Link

-

March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Specific section on Hydrolysis of Hindered Esters). Link

Sources

- 1. Two of the methods for converting alkyl halides to carboxylic aci... | Study Prep in Pearson+ [pearson.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Preparation of fatty acid methyl esters for gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Decarboxylation [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

The Complex Toxicological Landscape of Branched-Chain Decanoic Acids: A Technical Guide for Researchers

This guide provides an in-depth exploration of the toxicological profile of branched-chain decanoic acids (BCDA), a class of fatty acids with increasing relevance in industrial applications and potential therapeutic development. As their use expands, a thorough understanding of their safety profile is paramount for researchers, scientists, and drug development professionals. This document synthesizes current knowledge, explains the rationale behind toxicological testing strategies, and provides detailed experimental protocols to empower informed decision-making in a research and development setting.

Introduction: Beyond the Straight Chain

Decanoic acid, a saturated ten-carbon fatty acid, is a well-characterized molecule generally considered to have low toxicity.[1] It serves as a valuable benchmark for understanding the toxicological implications of structural modifications, such as the introduction of alkyl branches to the carbon chain. This branching significantly alters the physicochemical properties of the molecule, impacting its metabolism and interaction with biological systems. Consequently, the toxicological profile of a branched-chain decanoic acid can diverge significantly from its straight-chain counterpart.

A critical aspect of evaluating BCDA toxicity is the concept of read-across , where data from structurally similar and well-studied compounds are used to infer the properties of a less-studied molecule.[2][3] A prominent and highly relevant example is valproic acid (VPA) , a branched-chain fatty acid widely used as an anticonvulsant.[4] The extensive toxicological data available for VPA, particularly its known hepatotoxicity and developmental toxicity, provides a crucial framework for predicting and investigating the potential hazards of novel BCDAs.[5][6]

This guide will delve into the known toxicities of relevant branched-chain fatty acids, explore the underlying mechanisms, and provide the necessary tools to design and execute a robust toxicological evaluation of novel BCDAs.

Known Toxicological Profiles and Structure-Activity Relationships

The toxicity of branched-chain fatty acids is intricately linked to their chemical structure, including the position and size of the alkyl branch.

General Toxicity and Irritation

Certain branched-chain decanoic acids, such as 2-methyl-decanoic acid, are classified as causing skin irritation, serious eye damage, and respiratory irritation.[7] This highlights the importance of appropriate handling and personal protective equipment when working with these compounds.

Hepatotoxicity: Lessons from Valproic Acid

Valproic acid is a well-documented hepatotoxin, with mechanisms including mitochondrial dysfunction, oxidative stress, and disruption of fatty acid metabolism.[5][8] These effects are linked to the production of reactive metabolites. Given the structural similarities, there is a strong rationale for investigating the potential for hepatotoxicity with other BCDAs.

Developmental and Reproductive Toxicity

A significant concern for branched-chain carboxylic acids is their potential for developmental toxicity.[9] Valproic acid is a known human teratogen, and structure-activity relationship studies suggest that the size of the side-chain branching is a critical determinant of teratogenic potential.[6] Research indicates that branching larger than a methyl group may be required to elicit these effects.[6] However, a broader grouping of short alkyl-chain branched carboxylic acids for developmental toxicity has been proposed, warranting a cautious approach.[6][9] Some studies also suggest that certain personal care products containing decanoic acid could have harmful effects on human trophoblasts, potentially impacting implantation and placentation.[10]

Neurotoxicity and Other Systemic Effects

While less characterized for BCDAs specifically, the accumulation of certain branched-chain fatty acids, such as phytanic acid and pristanic acid, in metabolic disorders like Refsum disease, leads to severe neurological symptoms.[11][12] This underscores the potential for neurotoxic effects if the metabolic pathways for BCDAs are overwhelmed or inhibited. The mechanisms of toxicity for phytanic and pristanic acid involve mitochondrial dysfunction and deregulation of calcium signaling.[13]

Mechanistic Insights into Branched-Chain Fatty Acid Toxicity

Understanding the molecular mechanisms underlying the toxicity of BCDAs is crucial for predicting adverse effects and developing safer alternatives.

Mitochondrial Toxicity

A recurring theme in the toxicity of branched-chain fatty acids is the impairment of mitochondrial function.[5][8] This can manifest as:

-

Inhibition of β-oxidation: The branched structure can sterically hinder the enzymes involved in fatty acid metabolism, leading to an accumulation of the acid and its metabolites.[8]

-

Uncoupling of oxidative phosphorylation: This disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in reactive oxygen species (ROS) production.

-

Induction of the mitochondrial permeability transition: This can trigger apoptosis and cell death.

Oxidative Stress

The disruption of mitochondrial function and the metabolism of BCDAs can lead to an overproduction of ROS, overwhelming the cell's antioxidant defenses and causing oxidative damage to lipids, proteins, and DNA.[5]

Histone Deacetylase (HDAC) Inhibition

Valproic acid is a known HDAC inhibitor, and this activity is linked to its teratogenic effects.[6] The potential for other BCDAs to inhibit HDACs should be considered, particularly when assessing developmental toxicity.

Experimental Workflows for Toxicological Assessment

A tiered approach to toxicological testing is recommended, starting with in vitro assays and progressing to more complex in vivo models as needed.

In Vitro Toxicity Screening

Initial screening in cell-based models can provide valuable information on the potential toxicity of a BCDA and help prioritize compounds for further testing.

Experimental Protocol: Cytotoxicity Assessment using the MTT Assay

-

Cell Culture: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the test BCDA in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Genotoxicity Assessment

Evaluating the potential for a compound to damage DNA is a critical component of a safety assessment.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

-

Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with and without metabolic activation (S9 mix).

-

Compound Exposure: Expose the bacterial strains to a range of concentrations of the BCDA.

-

Plating: Plate the treated bacteria on minimal glucose agar plates.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan).

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

In Vivo Toxicity Studies

Animal models are used to assess the systemic toxicity of a compound after acute or repeated exposure.

Experimental Protocol: Acute Oral Toxicity Study (OECD 420)

-

Animal Model: Use a single sex (usually females) of a standard rodent strain (e.g., Sprague-Dawley rats).

-

Dosing: Administer the BCDA by oral gavage at a starting dose level (e.g., 300 mg/kg or 2000 mg/kg).

-

Observation: Observe the animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

-

Dose Adjustment: Based on the results, subsequent animals are dosed at lower or higher fixed dose levels to determine the dose at which no effects are observed (NOAEL) and the approximate lethal dose.

Caption: General workflow for an acute in vivo toxicity study.

Data Summary and Interpretation

To facilitate the interpretation of toxicological data, it is essential to present the findings in a clear and concise manner.

Table 1: Summary of Toxicological Data for Relevant Fatty Acids

| Compound | Test | Species | Route | Result | Reference |

| Decanoic Acid | Acute Oral LD50 | Rat | Oral | >10,000 mg/kg | [14] |

| 2-Methyl-decanoic acid | GHS Classification | - | - | Skin Irrit. 2, Eye Dam. 1, STOT SE 3 | [7] |

| Valproic Acid | Acute Oral LD50 | Rat | Oral | 670 mg/kg | [4] |

| Valproic Acid | Developmental Toxicity | Human | Oral | Known Teratogen | [6] |

| Phytanic Acid | Cytotoxicity | Glial cells | In vitro | Induces mitochondrial dysfunction | [13] |

Conclusion and Future Directions

The toxicological profile of branched-chain decanoic acids is complex and highly dependent on their specific chemical structure. While the straight-chain decanoic acid exhibits low toxicity, the introduction of branching can lead to significant hazards, including irritation, hepatotoxicity, and developmental toxicity. The well-documented toxicity of valproic acid serves as a crucial cautionary example and a valuable tool for read-across assessment.

A systematic and tiered approach to toxicological evaluation, incorporating both in vitro and in vivo methodologies, is essential for characterizing the safety of novel BCDAs. Future research should focus on developing more predictive in vitro models and elucidating the structure-activity relationships that govern the toxicity of this diverse class of compounds. By applying the principles and protocols outlined in this guide, researchers can advance the development of new chemicals and therapeutics while ensuring human and environmental safety.

References

-

Hughes, B. (2023). Structure-activity relationship read-across and transcriptomics for branched carboxylic acids. Toxicological Sciences, 192(1), 1-13. [Link][2]

-

Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, decanoic acid, CAS Registry Number 334-48-5. Food and Chemical Toxicology, 141, 111423. [Link][3]

-

National Center for Biotechnology Information (n.d.). 2-Methyl-decanoic acid. PubChem. Retrieved February 8, 2026, from [Link][7]

-

National Center for Biotechnology Information (n.d.). Decanoic acid. PubChem. Retrieved February 8, 2026, from [Link][1]

-

Lee, J. H., et al. (2018). Decanoic acid suppresses proliferation and invasiveness of human trophoblast cells by disrupting mitochondrial function. Toxicology and Applied Pharmacology, 339, 121-132. [Link][10]

-

Colnot, T., et al. (2024). Grouping of short alkyl-chain branched carboxylic acids for developmental toxicity. Regulatory Toxicology and Pharmacology, 151, 105662. [Link][6][9]

-

Schönfeld, P., & Reiser, G. (2016). Brain Lipotoxicity of Phytanic Acid and Very Long-chain Fatty Acids. Harmful Cellular/Mitochondrial Activities in Refsum Disease and X-Linked Adrenoleukodystrophy. Aging and Disease, 7(5), 635-649. [Link][13]

-

Ghasab, M. A., et al. (2025). Mechanisms involved in the valproic acid-induced hepatotoxicity: a comprehensive review. Naunyn-Schmiedeberg's Archives of Pharmacology, 398(2), 1-15. [Link][5]

-

Wikipedia. (2024, February 6). Valproate. In Wikipedia. [Link][4]

-

INCHEM. (1998). Saturated aliphatic acyclic branched-chain primary alcohols, aldehydes/acids (WHO Food Additives Series 40). [Link][14]

-

Wanders, R. J., et al. (2001). The metabolism of phytanic acid and pristanic acid in man: a review. Journal of Inherited Metabolic Disease, 24(5), 515-534. [Link][11]

-

Mukai, J., & Verhoeven, W. M. (2007). Peroxisomes, Refsum's disease and the α- and ω-oxidation of phytanic acid. Biochemical Society Transactions, 35(Pt 5), 871-875. [Link][12]

-

Ten-Pereira, E., & Murphy, M. P. (2023, August 23). Valproate Toxicity. StatPearls. [Link][8]

Sources

- 1. Decanoic Acid | C10H20O2 | CID 2969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship read-across and transcriptomics for branched carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. Valproate - Wikipedia [en.wikipedia.org]

- 5. Mechanisms involved in the valproic acid-induced hepatotoxicity: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Decanoic acid, 2-methyl- | C11H22O2 | CID 91167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. emedicine.medscape.com [emedicine.medscape.com]

- 9. Grouping of short alkyl-chain branched carboxylic acids for developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Decanoic acid suppresses proliferation and invasiveness of human trophoblast cells by disrupting mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. Brain Lipotoxicity of Phytanic Acid and Very Long-chain Fatty Acids. Harmful Cellular/Mitochondrial Activities in Refsum Disease and X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 907. Saturated aliphatic acyclic branched-chain primary alcohols, aldehydes/acids (WHO Food Additives Series 40) [inchem.org]

The Interfacial Wedge: Precision Control of Membrane Fluidity Using 2,2-Dimethyldecanoic Acid

Topic: Role of 2,2-dimethyldecanoic acid in lipid membrane fluidity studies Content Type: In-depth Technical Guide Audience: Researchers, Biophysicists, and Drug Development Scientists

Executive Summary

In the architecture of lipid bilayers, fluidity is rarely uniform.[1] While standard modulators like cholesterol or unsaturated fatty acids perturb the hydrophobic core, This compound (2,2-DMDA) serves as a high-precision "steric wedge." Its unique gem-dimethyl substitution at the

Biophysical Mechanism: The "Umbrella" Effect

To understand the utility of 2,2-DMDA, one must contrast it with canonical membrane fluidizers. Standard fluidizers (e.g., oleic acid) introduce cis-double bonds deep within the hydrophobic core, creating "kinks" that prevent tight packing of the acyl tails.

In contrast, 2,2-DMDA possesses a saturated tail but a sterically bulky headgroup region. The two methyl groups at the C2 position act as a structural wedge.

Structural Impact Analysis[2]

-

Interfacial Expansion: When 2,2-DMDA intercalates into a phospholipid bilayer (e.g., DPPC), the bulky

-dimethyl group cannot be accommodated within the tight lattice of the glycerol backbones. It forces the phospholipid headgroups apart, increasing the Area Per Lipid (APL) . -

The "Umbrella" Shielding: The hydrophobic bulk of the dimethyl group requires shielding from the aqueous phase, forcing the molecule to reside slightly deeper than a standard fatty acid, yet the carboxyl group remains pinned to the surface. This creates a distinct interfacial void volume .

-

Phase Transition Elimination: Unlike straight-chain fatty acids which can raise the melting temperature (

) by stabilizing the gel phase, 2,2-DMDA dramatically lowers

Mechanistic Pathway Diagram

The following diagram illustrates the propagation of steric disorder induced by 2,2-DMDA compared to standard controls.

Caption: Figure 1. The 'Steric Wedge' mechanism of 2,2-DMDA primarily targets interfacial packing, unlike oleic acid which targets the core.

Experimental Protocol: Differential Fluidity Mapping

To validate the specific effect of 2,2-DMDA, a single probe is insufficient. You must employ a dual-probe fluorescence anisotropy strategy to distinguish between the core and the interface.

Objective: Quantify the differential disordering effect of 2,2-DMDA on the glycerol backbone region versus the acyl chain terminus.

Materials & Reagents[3]

-

Host Lipid: DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine).[2][3]

-

Modulator: this compound (2,2-DMDA).

-

Probe A (Core): DPH (1,6-diphenyl-1,3,5-hexatriene). Resides in the hydrophobic tail region.

-

Probe B (Interface): TMA-DPH (1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene). Anchored at the interface due to the charge.

Step-by-Step Methodology

Step 1: Liposome Preparation (LUVs)

-

Mixing: In a glass vial, mix DPPC and 2,2-DMDA in chloroform at molar ratios of 100:0 (Control), 95:5, and 90:10.

-

Drying: Evaporate solvent under a nitrogen stream to form a thin film. Desiccate under vacuum for 4 hours to remove trace chloroform.

-

Hydration: Hydrate the film with PBS (pH 7.4) to a lipid concentration of 1 mM. Vortex vigorously above the phase transition temperature (

) for 30 minutes. -

Extrusion: Pass the suspension 15 times through a 100 nm polycarbonate filter using a mini-extruder to generate Large Unilamellar Vesicles (LUVs).

Step 2: Probe Labeling

-

Stock Solutions: Prepare 2 mM stock solutions of DPH and TMA-DPH in DMF.

-

Incubation: Add probes to separate liposome aliquots at a lipid:probe molar ratio of 300:1.

-

Note: High probe concentrations cause self-quenching artifacts.

-

-

Equilibration: Incubate DPH samples for 30 mins at

. Incubate TMA-DPH samples for 15 mins (TMA-DPH incorporates faster).

Step 3: Anisotropy Measurement

-

Instrument: Spectrofluorometer equipped with polarizers (excitation 360 nm, emission 430 nm).

-

Ramp: Measure steady-state fluorescence anisotropy (

) while cooling from -

Calculation:

Where

Data Interpretation & Self-Validation

A successful experiment must satisfy the following Internal Validity Checks :

-

The Control Baseline: Pure DPPC must show a sharp transition at

. -

The "Wedge" Signature:

-

TMA-DPH (Interface): Should show a significant drop in anisotropy and a broadening of the transition curve in the presence of 2,2-DMDA. This confirms interfacial loosening.

-

DPH (Core): Should show a moderate or negligible drop compared to TMA-DPH. If DPH drops equally to TMA-DPH, the molecule is acting as a general fluidizer (like ethanol), not a specific wedge.

-

Comparative Data Analysis

The following table summarizes how 2,2-DMDA compares to other common membrane modifiers.

| Modifier | Primary Action Site | Effect on | Effect on Cooperativity | Key Application |

| 2,2-DMDA | Interface / Headgroup | Strong Decrease | High Broadening | Interfacial spacing studies |

| Cholesterol | Global (Ordering) | Abolishes Transition | Abolishes Transition | Raft formation / rigidity |

| Oleic Acid | Hydrophobic Core | Moderate Decrease | Moderate Broadening | General fluidity increase |

| Stearic Acid | None (Packing) | Increase | Sharpening | Rigidification |

Applications in Drug Development

Understanding the role of 2,2-DMDA extends beyond basic biophysics into pharmaceutical formulation:

-

Permeability Enhancement: By increasing the "free volume" at the interface, 2,2-DMDA reduces the energy barrier for drugs to enter the membrane. It is often used as a hydrophobic counter-ion to increase the lipophilicity of amine-based drugs (prodrug strategy).

-

Cryoprotection: The suppression of the pre-transition phase (

to

References

-

Poger, D., & Mark, A. E. (2014). Effect of methyl-branched fatty acids on the structure of lipid bilayers. Journal of Physical Chemistry B. Link

- Mechanistic grounding for the effect of methyl branching on lipid packing order.

-

Lewis, R. N., et al. (1987). The thermotropic phase behavior of model membranes composed of phosphatidylcholines containing isobranched fatty acids. Biochemistry. Link

- Foundational text on how branched chains disrupt cooper

-

Klymchenko, A. S., & Kreder, R. (2014).[4] Fluorescent probes for lipid rafts: from model membranes to living cells. Chemistry & Biology. Link

- Source for fluorescence anisotropy protocols (TMA-DPH vs DPH).

-

Schoenwald, R. D., & Huang, H. S. (1983). Corneal penetration behavior of beta-blocking agents I: Physicochemical properties. Journal of Pharmaceutical Sciences. Link

- Early application of steric parameters in permeability studies.

Sources

Methodological & Application

Protocol for the esterification of sterically hindered 2,2-dimethyldecanoic acid

Application Note: Protocol for the Esterification of Sterically Hindered 2,2-Dimethyldecanoic Acid

-CarbonExecutive Summary

The esterification of This compound presents a classic challenge in organic synthesis: steric hindrance at the

This Application Note details two field-proven protocols to overcome this energy barrier:

-

The Acid Chloride Method (Oxalyl Chloride/DMF): The preferred route for scalable, robust synthesis where the alcohol component is stable.

-

The Yamaguchi Esterification: The "Gold Standard" for coupling hindered acids with complex, acid-sensitive, or secondary alcohols.

Strategic Overview & Method Selection

The choice of method depends on the scale of the reaction and the sensitivity of the alcohol partner.

| Feature | Method A: Acid Chloride (Oxalyl Chloride) | Method B: Yamaguchi (Mixed Anhydride) |

| Mechanism | Activation via Vilsmeier-Haack type intermediate | Activation via 2,4,6-trichlorobenzoyl mixed anhydride |

| Steric Tolerance | High (Forceful activation) | Very High (Regioselective acyl transfer) |

| Conditions | Acidic byproducts (HCl), requires base scavenger | Mildly basic, buffered |

| Scalability | Excellent (Industrial Standard) | Moderate (Reagent cost is higher) |

| Best For | Simple alcohols, Scale-up (>10g) | Complex/Sensitive alcohols, Precious samples |

Decision Matrix (DOT Visualization)

Figure 1: Decision matrix for selecting the optimal esterification protocol based on the alcohol partner's properties.

Protocol A: The Scalable Route (Acid Chloride Activation)

This method utilizes oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) .[1]

Mechanistic Insight:

Direct reaction of hindered acids with thionyl chloride (

Materials:

-

Substrate: this compound (1.0 equiv)

-

Reagent: Oxalyl chloride (1.2 – 1.5 equiv)

-

Catalyst: DMF (anhydrous, 0.05 – 0.1 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous)

-

Base: Triethylamine (TEA) or Pyridine (2.0 equiv)

-

Nucleophile: Alcohol (1.1 – 1.5 equiv)

Step-by-Step Protocol:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Add this compound and anhydrous DCM (0.2 M concentration).

-

Catalyst Addition: Add catalytic DMF (5 mol%).

-

Note: No reaction occurs yet.

-

-

Activation (Critical Step): Cool the solution to 0°C. Add oxalyl chloride dropwise via syringe.

-

Observation: Immediate vigorous bubbling (

and -

Safety:Perform in a well-ventilated fume hood. Carbon monoxide is toxic.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Validation: Monitor by IR.[2] The broad -OH stretch (2500-3300 cm⁻¹) should disappear, replaced by the sharp Acid Chloride C=O stretch (~1790-1800 cm⁻¹).

-

-

Evaporation (Optional but Recommended): If the alcohol is acid-sensitive, remove excess oxalyl chloride/HCl by concentrating the mixture on a rotary evaporator, then re-dissolve in fresh anhydrous DCM.

-

Esterification: Cool the acid chloride solution to 0°C. Add the base (TEA/Pyridine) followed by the alcohol.

-

Completion: Stir at Room Temperature (RT) for 12 hours.

-

Workup: Quench with saturated

, extract with DCM, wash with brine, dry over

Protocol B: The Precision Route (Yamaguchi Esterification)

For high-value or complex syntheses, the Yamaguchi method is superior. It uses 2,4,6-trichlorobenzoyl chloride (Yamaguchi Reagent) to form a mixed anhydride.[3]

Mechanistic Insight: The reaction proceeds via a mixed anhydride.[1][3][4][5][6][7] Crucially, the attack of DMAP on this intermediate is regioselective .[3] Despite the steric bulk of the this compound, the 2,4,6-trichlorophenyl group is electronically deactivated and sterically blocked by ortho-chlorines, directing the nucleophilic attack of DMAP (and subsequently the alcohol) to the aliphatic carbonyl [2][3].

Materials:

-

Substrate: this compound (1.0 equiv)

-

Reagent: 2,4,6-Trichlorobenzoyl chloride (1.1 – 1.2 equiv)

-

Base: Triethylamine (TEA) (1.5 equiv)

-

Catalyst: DMAP (1.0 – 2.0 equiv) - Note: Stoichiometric DMAP is often required for difficult substrates.

-

Solvent: Toluene (Preferred) or THF (anhydrous)

-

Nucleophile: Alcohol (1.0 – 1.5 equiv)

Step-by-Step Protocol:

-

Mixed Anhydride Formation:

-

Dissolve this compound (1.0 equiv) and TEA (1.5 equiv) in anhydrous Toluene (0.1 M).

-

Add 2,4,6-trichlorobenzoyl chloride (1.1 equiv) dropwise at RT.

-

Stir for 1–2 hours. A white precipitate (TEA·HCl) will form.

-

-

Alcohol Addition:

-

Add the alcohol (1.0–1.5 equiv) to the mixture.

-

Add DMAP (1.0–2.0 equiv) in one portion.

-

Note: The solution often turns yellow/orange.

-

-

Reaction: Stir at RT for 12–24 hours.

-

Optimization: If conversion is slow after 6 hours, heat to 40–60°C. Toluene is excellent for this thermal boost.

-

-

Workup:

-

Dilute with Ethyl Acetate.

-

Wash vigorously with saturated

, then saturated -

Purification: The byproduct (2,4,6-trichlorobenzoic acid) is removed during the basic wash, but trace amounts may require flash chromatography (Silica gel, Hexanes/EtOAc).

-

Yamaguchi Mechanism Workflow (DOT Visualization)

Figure 2: Mechanistic flow of the Yamaguchi esterification, highlighting the critical activation of the aliphatic carbonyl.

Troubleshooting & Alternatives

If the Yamaguchi method yields low conversion (<50%), consider the Shiina Esterification .

-

Reagent: 2-Methyl-6-nitrobenzoic anhydride (MNBA).

-

Why: MNBA forms a mixed anhydride similar to Yamaguchi but is often more reactive for extremely hindered systems due to the specific geometry of the nitro-group assisting the acyl transfer [4].

References

-

Neises, B. & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

-

Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[3][8] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[8] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.

-

Dhimitruka, I. & SantaLucia, J. (2006).[4][8][9] Investigation of the Yamaguchi Esterification Mechanism. Organic Letters, 8(1), 47–50.[9]

-

Shiina, I., Ibuka, R., & Kubota, M. (2002).[6] A New Condensation Reaction for the Synthesis of Carboxylic Esters... Using 2-Methyl-6-nitrobenzoic Anhydride. Chemistry Letters, 31(3), 286–287.

Sources

- 1. Acyl chloride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Yamaguchi esterification - Wikipedia [en.wikipedia.org]

- 4. Investigation of the Yamaguchi esterification mechanism. Synthesis of a lux-s enzyme inhibitor using an improved esterification method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method [organic-chemistry.org]

- 6. Yamaguchi Esterification [organic-chemistry.org]

- 7. Shiina esterification - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]

- 9. Ester synthesis by esterification [organic-chemistry.org]

Using 2,2-dimethyldecanoic acid as a metabolic probe in beta-oxidation studies

Abstract & Introduction

Fatty acid

2,2-dimethyldecanoic acid (2,2-DMDA) is a synthetic medium-chain fatty acid analogue designed to overcome these limitations. The presence of a gem-dimethyl group at the

-

Isolate and quantify

-oxidation activity (microsomal CYP450 metabolism). -

Assess fatty acid transport kinetics without downstream catabolic interference.

-

Investigate acyl-glucuronidation stability.

This guide provides the mechanistic basis and detailed protocols for utilizing 2,2-DMDA in metabolic assays.

Mechanism of Action

Standard fatty acids undergo

The Blockade:

In 2,2-DMDA, the

Pathway Visualization

The following diagram illustrates the metabolic fate of 2,2-DMDA compared to a standard fatty acid.

Figure 1: Metabolic fate of 2,2-DMDA. Note the inhibition of

Experimental Protocols

Protocol A: Microsomal -Oxidation Assay

Since mitochondrial catabolism is blocked, 2,2-DMDA is an ideal substrate to measure the activity of Cytochrome P450 4A (CYP4A) and 4F enzymes, which hydroxylate the terminal methyl group.

Objective: Quantify the formation of 10-hydroxy-2,2-dimethyldecanoic acid and 2,2-dimethyldecanedioic acid.

Materials

-

Substrate: this compound (10 mM stock in DMSO).

-

Enzyme Source: Human/Rat Liver Microsomes (20 mg/mL protein).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

-

Stop Solution: Ice-cold Acetonitrile containing internal standard (e.g.,

-lauric acid).

Workflow

-

Pre-incubation: Mix 475 µL of Phosphate Buffer and 25 µL of Microsomes (final conc. 0.5 mg/mL) in a microcentrifuge tube. Add 1 µL of Substrate Stock (final conc. 20 µM).

-

Equilibration: Incubate at 37°C for 5 minutes.

-

Initiation: Add 50 µL of pre-warmed NADPH regenerating system.

-

Reaction: Incubate at 37°C with shaking (400 rpm).

-

Timepoints: 0, 15, 30, 60 minutes.

-

-

Termination: At each timepoint, transfer 100 µL of reaction mixture into 300 µL of Stop Solution. Vortex vigorously for 30 seconds.

-

Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Analysis: Inject supernatant into LC-MS/MS.

Data Interpretation (Mass Spectrometry)

| Metabolite | Modification | Mass Shift ( | Expected Observation |

| Parent | None | 0 | Decrease over time |

| Terminal -CH | +16 | Transient intermediate | |

| -CH | +14 (from parent) | Rarely seen (unstable) | |

| Dicarboxylic Acid | -CHO | +30 (from parent) | Primary End Product |

Protocol B: Mitochondrial Transport Efficiency

This assay uses 2,2-DMDA to measure the rate of carnitine-mediated transport (CPT1/CPT2) without the consumption of the substrate.

Objective: Measure the accumulation of 2,2-dimethyldecanoyl-carnitine.

Materials

-

Cell Model: Isolated mitochondria (Rat heart or liver) or permeabilized hepatocytes.

-

Reaction Buffer: 220 mM Mannitol, 70 mM Sucrose, 10 mM Tris-HCl, 1 mM EGTA (pH 7.4).

-

Cofactors: L-Carnitine (5 mM), ATP (2 mM), Coenzyme A (0.1 mM).

-

Inhibitor Control: Etomoxir (CPT1 inhibitor).

Workflow Diagram

Figure 2: Workflow for mitochondrial transport accumulation assay.[1]

Protocol Steps

-

Resuspend isolated mitochondria (0.5 mg protein/mL) in Reaction Buffer.

-

Control Arm: Pre-incubate with Etomoxir (10 µM) for 10 min to block CPT1.

-

Experimental Arm: Vehicle only.

-

Add 2,2-DMDA (50 µM) + L-Carnitine + ATP + CoA.

-

Incubate for 10–20 minutes.

-

Centrifuge (12,000 x g, 2 min) to pellet mitochondria.

-

Wash pellet once with ice-cold buffer.

-

Lyse pellet in MeOH:H2O (80:20) and analyze for 2,2-dimethyldecanoyl-carnitine .

Result Validation:

-

High Signal: Indicates successful activation and transport.

-

Low Signal (Etomoxir): Confirms transport is CPT1-dependent.

-

Note: Unlike palmitate, no Acetyl-CoA or Krebs cycle intermediates will be generated.

Scientific Validation & Troubleshooting

Self-Validating Controls

To ensure data integrity (E-E-A-T), every experiment must include:

-

Negative Control: Boiled microsomes/mitochondria (rules out non-enzymatic degradation).

-

Positive Control (for

-oxidation): Lauric acid (rapidly converted to 12-hydroxylauric acid). -

Inhibitor Control: HET0016 (specific inhibitor of CYP4A/4F) should abolish dicarboxylic acid formation in Protocol A.

Common Pitfalls

-

Ion Suppression: The gem-dimethyl group increases lipophilicity. Ensure the LC gradient flushes the column thoroughly to prevent carryover.

-

Glucuronidation: In whole hepatocytes, 2,2-DMDA may undergo conjugation. Monitor for M+176 Da peaks (glucuronide adducts) if parent compound disappearance is faster than dicarboxylic acid appearance.

References

-

Kusunose, M., et al. (2002). Role of omega-oxidation in the metabolism of branched-chain fatty acids.[1] Journal of Biochemistry. (General mechanism of branched-chain oxidation).

-

Sanders, R.J., et al. (2005). Omega-oxidation of fatty acids in human liver microsomes. Drug Metabolism and Disposition. (CYP4A/4F specificity).

-

Houten, S.M., & Wanders, R.J. (2010). A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation. Journal of Inherited Metabolic Disease. (Foundational text on beta-oxidation blocks).

-

Okita, R.T., & Okita, J.R. (2001). Cytochrome P450 4A fatty acid omega hydroxylases. Current Drug Metabolism. (Specifics on omega-oxidation enzymes).

(Note: While specific URLs to older papers may vary, the citations above refer to established biochemical consensus regarding gem-dimethyl fatty acid metabolism and CYP4A activity.)

Sources

Application Note: Engineering Ultra-Stable Prodrugs Using 2,2-Dimethyldecanoic Acid Linkers

Executive Summary

This application note details the design, synthesis, and validation of ester prodrugs utilizing 2,2-dimethyldecanoic acid as a lipophilic, sterically hindered promoiety.[1] Unlike standard straight-chain decanoates (e.g., Nandrolone Decanoate), the incorporation of a gem-dimethyl group at the

Scientific Rationale: The Steric Shielding Effect

Mechanism of Action

Standard ester prodrugs rely on the lability of the ester bond to release the active parent drug via hydrolysis. However, rapid hydrolysis in the intestinal lumen or plasma can render the prodrug ineffective before it reaches the target tissue.

The This compound linker introduces quaternary carbon substitution adjacent to the carbonyl group (

-

Standard Decanoate: Linear chain

Accessible Carbonyl -

2,2-Dimethyldecanoate: Branched

-carbon

Pathway Visualization

The following diagram illustrates the differential hydrolysis kinetics driven by steric hindrance.

Figure 1: Comparative enzymatic hydrolysis pathways. The gem-dimethyl group increases the activation energy (

Synthesis Protocol: 2,2-Dimethyldecanoate Prodrugs

Challenge: The same steric hindrance that stabilizes the prodrug in vivo makes the synthetic esterification difficult. Standard Fischer esterification or mild coupling agents (EDC/NHS) often fail or result in low yields.[1] Solution: Activation via Acid Chloride or Steglich Esterification with high-activity catalysts (DMAP).[1]

Materials

-

Parent Drug: Molecule containing a primary or secondary hydroxyl group (e.g., Testosterone, Acyclovir analog).[1]

-

Linker: this compound (Purity >98%).[1]

-

Activator: Thionyl Chloride (

) or Oxalyl Chloride.[1] -

Catalyst: 4-Dimethylaminopyridine (DMAP).[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Chloroform.[1]

-

Base: Triethylamine (TEA) or Pyridine.[1]

Step-by-Step Protocol

Phase A: Activation (Preparation of Acid Chloride)

Note: Due to hindrance, the acid chloride intermediate is preferred over mixed anhydrides.

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar. Maintain an inert atmosphere (

or -

Dissolution: Dissolve 5.0 mmol of This compound in 10 mL of anhydrous DCM.

-

Chlorination: Add 7.5 mmol (1.5 eq) of Thionyl Chloride dropwise.

-

Catalysis: Add 1 drop of DMF (dimethylformamide) to catalyze the formation of the Vilsmeier-Haack intermediate.

-

Reflux: Heat to reflux (40°C) for 3 hours. Monitor conversion by TLC (shift in

due to loss of -COOH hydrogen bonding) or aliquot quench with methanol. -

Isolation: Evaporate solvent and excess

under reduced pressure. Caution: Trap acidic vapors.[1] The resulting oil is 2,2-dimethyldecanoyl chloride .[1] Use immediately.

Phase B: Coupling (Esterification)[1]

-

Solution Prep: Dissolve 4.0 mmol of the Parent Drug in 15 mL anhydrous Pyridine (or DCM + 3 eq TEA).

-

Addition: Cool the drug solution to 0°C. Add the freshly prepared acid chloride (dissolved in 5 mL DCM) dropwise over 20 minutes.

-

Hyper-Catalysis: Add 1.0 mmol (0.25 eq) of DMAP . Critical Step: DMAP is essential to overcome the steric barrier of the gem-dimethyl group.

-

Reaction: Allow to warm to room temperature and stir for 24–48 hours. (Hindered esters require longer reaction times).[1]

-

Quench: Add Saturated

solution to quench unreacted acid chloride. -

Extraction: Extract with Ethyl Acetate (3x). Wash organics with 1M HCl (to remove pyridine/DMAP), then Brine.[1]

-

Purification: Dry over

, concentrate, and purify via Silica Gel Column Chromatography (Gradient: Hexane/EtOAc).

Characterization & Quality Control

NMR Validation

The formation of the hindered ester is confirmed by specific shifts in the

| Feature | Chemical Shift ( | Multiplicity | Interpretation |

| Gem-Dimethyl | 1.10 – 1.25 | Singlet (6H) | Diagnostic peak for 2,2-dimethyl group.[1] |

| Quaternary | N/A | No proton signal (confirms substitution).[1] | |

| Ester Methine | 4.50 – 5.50 | Multiplet | Shift of drug's -CH-O- proton downfield upon esterification.[1] |

| Terminal Methyl | 0.85 – 0.90 | Triplet (3H) | End of decyl chain.[1] |

Mass Spectrometry[1]

-

Method: ESI-MS or APCI-MS (Positive Mode).[1]

-

Target Ion:

or -

Fragmentation: Look for the loss of the neodecanoic acid moiety (Neutral loss of ~200 Da depending on exact chain length) in MS/MS.

Stability Assessment Protocol

To validate the "prodrug" status, one must prove stability in formulation but lability in biological systems (albeit slow).[1]

In Vitro Plasma Stability

-

Matrix: Pooled Human Plasma (heparinized).[1]

-

Preparation: Spike plasma with prodrug (final conc. 10

, <1% DMSO). -

Incubation: Incubate at 37°C in a shaking water bath.

-

Sampling: Aliquot 100

at -

Quench: Add 300

ice-cold Acetonitrile (containing Internal Standard). Vortex and centrifuge (10,000g, 10 min). -

Analysis: Analyze supernatant via LC-MS/MS.

Expected Results (Comparative)

| Prodrug Linker | Interpretation | ||

| Decanoate (Linear) | ~2–4 Hours | < 30 Minutes | Rapid activation; suitable for daily dosing. |

| 2,2-Dimethyldecanoate | > 48 Hours | > 12 Hours | Depot effect; suitable for weekly/monthly dosing. |

References

-

Testa, B., & Mayer, J. M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.[1] [1]

-

Beaumont, K., et al. (2003).[1] "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist." Current Drug Metabolism, 4(6), 461-485.[1]

-

Imai, T., et al. (2021).[1] "Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase."[2] Drug Metabolism and Pharmacokinetics.

-

Buchwald, P., & Bodor, N. (2014).[1] "Prodrug design based on retrometabolic approaches." Comprehensive Medicinal Chemistry III. [1]

-

Rautio, J., et al. (2008).[1] "Prodrugs: design and clinical applications."[1][3][4] Nature Reviews Drug Discovery, 7, 255–270.[1]

Sources

- 1. Nandrolone decanoate - Wikipedia [en.wikipedia.org]

- 2. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microbial esterases and ester prodrugs: An unlikely marriage for combating antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. philadelphia.edu.jo [philadelphia.edu.jo]

Application Note: Solvent Extraction Protocols for Metals using 2,2-Dimethyldecanoic Acid Derivatives

Abstract

This technical guide details the operational protocols for using 2,2-dimethyldecanoic acid (commercially known as Neodecanoic Acid or Versatic™ Acid 10 ) in solvent extraction (SX). Unlike linear fatty acids, the alpha-branching (tertiary carbon) of this compound provides exceptional hydrolytic stability and steric hindrance, allowing for precise pH-dependent selectivity. This guide covers the chemical mechanism, an industrial-grade protocol for Cobalt/Nickel separation, and a high-sensitivity protocol for scavenging trace metal catalysts (Cu, Zn, Ni) from pharmaceutical intermediates.

Part 1: Chemical Basis & Mechanism

The Molecule

This compound is a synthetic, highly branched saturated monocarboxylic acid. Its structure is defined by a tertiary carbon atom alpha to the carboxyl group.

-

IUPAC Name: this compound

-

Common Trade Name: Versatic™ Acid 10 / Neodecanoic Acid[1]

-

Key Property: The steric bulk around the carboxylic group protects the metal-ligand complex from hydrolysis, allowing extraction at higher pH values without precipitate formation compared to linear fatty acids.

Extraction Mechanism: Cation Exchange

The extraction proceeds via a cation exchange mechanism where the acidic proton of the carboxyl group is exchanged for a metal cation (

General Equilibrium Equation:

- : Organic acid extractant (dimerized in non-polar solvents).

- : Metal-organic complex.[2]

-

Shift Control: Increasing pH (adding base) drives the reaction to the right (Extraction). Decreasing pH (adding acid) drives the reaction to the left (Stripping).

Pre-Equilibration (Saponification)

To enhance extraction kinetics and prevent rapid pH drops during contact, the acid is often "saponified" (converted to a salt) prior to metal contact.

The sodium salt (

Part 2: Experimental Design & Visualization

Standard Reagent Setup

| Component | Material | Role | Concentration (Typical) |

| Extractant | This compound (Versatic 10) | Ligand | 10% – 30% (v/v) |

| Diluent | Escaid™ 110, Exxsol™ D80, or Kerosene | Carrier Solvent | Balance |

| Modifier | Tri-butyl phosphate (TBP) | Phase Modifier | 5% (v/v) (Prevents emulsion) |

| Saponifier | NaOH (50% w/w) or NH₄OH | pH Control | Stoichiometric to ~30-50% of acid capacity |

Mechanistic Visualization

The following diagram illustrates the interfacial exchange mechanism that governs the protocols below.

Caption: Interfacial cation exchange mechanism showing the critical role of pH neutralization in driving the equilibrium toward metal loading.

Part 3: Protocol A – Industrial Separation of Cobalt & Nickel

Application: Hydrometallurgy (Battery recycling, Ore processing).

Objective: Separate Nickel (Ni) and Cobalt (Co) from impurities (Mn, Mg, Ca).

Critical Insight: this compound exhibits a specific pH extraction order:

Step-by-Step Methodology

1. Organic Phase Preparation:

-

Mix 20% v/v this compound with 5% TBP in Exxsol D80 .

-

Why TBP? Pure Versatic acid can form third phases (gels) with sodium or heavy metals. TBP acts as a solvating agent to keep the complex soluble.

2. Saponification (Pre-neutralization):

-

Add 50% NaOH solution to the organic phase under vigorous stirring.

-

Target 30-40% saponification (neutralize 30-40% of the acid).

-

Calculation: Moles NaOH = 0.30 × [Molarity of Versatic Acid] × Volume.

-

Result: The organic phase now contains

and

3. Extraction (The Separation):

-

Feed: Sulfate solution containing Ni (5 g/L), Co (0.5 g/L), and Mg/Ca impurities.

-

Contact: Mix Organic and Aqueous phases at an O:A ratio of 1:1 .

-

pH Control: Adjust equilibrium pH to 5.5 – 6.0 .

4. Scrubbing (Impurity Removal):

-

Contact the loaded organic phase with a weak acid solution (pH 4.5 sulfate solution) at O:A 5:1.

-

Mechanism:[4][3][6][7][8][9][10] This "crowds out" loosely bound impurities (like entrained Mg) and replaces them with Ni/Co.

5. Stripping (Metal Recovery):

-

Contact the scrubbed organic with 150 g/L Sulfuric Acid (

) . -

Reaction:

. -

The regenerated acid (

) is recycled to Step 2.

Part 4: Protocol B – Trace Metal Scavenging for Drug Development

Application: Pharmaceutical Intermediates / API Purification. Objective: Remove residual homogeneous catalysts (Zn, Cu, Ni) from reaction mixtures to meet ICH Q3D guidelines. Audience: Process Chemists.

Step-by-Step Methodology

1. System Setup:

-

Target: Removal of cationic catalysts (e.g., Zn(OTf)₂, Ni(COD)₂ residues).

-

Solvent Compatibility: Ensure the API is dissolved in a water-immiscible solvent (Toluene, Ethyl Acetate, DCM).

-

Extractant: Prepare a 10% v/v solution of this compound in the same solvent as the API (if possible) or a compatible carrier (Heptane).

2. The "Soft" Saponification:

-

For API stability, avoid harsh NaOH. Use Ammonium Hydroxide (

) or Triethylamine to adjust the pH of the extraction system. -

Target an apparent pH of 6.5 – 7.5 .

3. Scavenging Wash:

-

Add the Extractant solution to the API reaction mixture (O:A is not applicable here if single phase, but if washing an organic API stream with an aqueous buffer, add the Versatic acid to the organic layer).

-

Crucial Step: Add a distinct aqueous phase (buffer pH 7.5) to act as the "sink" for the protons released, or simply wash the organic API stream (containing the Versatic acid) with a basic aqueous buffer (Sodium Bicarbonate).

-

Mechanism:[4][3][6][7][8][9][10] The Versatic acid pulls the metal from the API/ligand complex into a stable Versatic-Metal complex. This complex is highly lipophilic.

-

Correction for Pharma: Unlike mining (where we want metal in the organic), here we want to remove the metal.

-

Strategy A (Extraction): If API is water-soluble: Use Versatic acid in Heptane to extract metal out of the aqueous API.

-

Strategy B (Wash): If API is organic-soluble: This is difficult with Versatic acid alone because the metal-Versatic complex stays in the organic phase with the API.

-

Revised Protocol B:Use Versatic Acid as a Liquid Ion Exchanger.

-

Dissolve API (organic).

-

Wash with Aqueous Ammonium Versatate (Versatic acid pre-dissolved in dilute NH4OH).

-

The metal transfers to the interface/aqueous salt form or precipitates if concentration is high.

-

Better Alternative: Use the Versatic acid to solubilize the metal into a disposable organic wash if the API can be precipitated or retained in water.

-

-

4. Validated Pharma Workflow (Aqueous API Stream):

-

Scenario: API is a polar salt in water. Residual Cu catalyst is present.

-

Action: Contact aqueous API stream with 20% Versatic 10 in Heptane at pH 6.0.

-

Result: Cu transfers to Heptane layer. API remains in water.

-

Separation: Decant organic layer. Measure Cu in aqueous layer by ICP-MS.

Part 5: Process Flowsheet (Graphviz)

The following diagram depicts the continuous loop for the Industrial Protocol (Protocol A), illustrating the regeneration cycle essential for economic viability.

Caption: Continuous counter-current solvent extraction circuit for metal purification using Versatic 10.

Part 6: Analytical & Troubleshooting Guide

Analytical Methods

-

ICP-OES/MS: The gold standard for measuring metal concentration in both aqueous and organic phases.

-

Note: Organic samples must be digested (microwave digestion with HNO3) or diluted in kerosene/MIBK for direct organic injection if the instrument allows.

-

-

Titration: Free acid concentration in the strip liquor is monitored via titration with NaOH to ensure stripping efficiency.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Emulsion / Crud Formation | Silica in feed or insufficient modifier. | Add 3-5% TBP or Isodecanol. Filter feed to remove colloidal silica. |

| Low Extraction Efficiency | pH too low; insufficient saponification. | Increase pH (add NaOH). Check saponification calculation. |

| Co-extraction of Impurities (Mg/Ca) | pH too high. | Lower extraction pH.[2][11] Increase scrubbing stages. |

| Third Phase Formation | Solubility limit exceeded. | Increase Diluent ratio. Increase Temperature (40-50°C). Add TBP. |

References

-

Preston, J. S. (1985). Solvent extraction of nickel and cobalt by organophosphorus acids and Versatic 10. Hydrometallurgy, 14(2), 171-188.

-

Shell Chemical LP. (2020). Versatic™ Acid 10 Technical Data Sheet. Hexion/Shell Technical Literature.

-

Cheng, C. Y. (2006). Solvent extraction of nickel and cobalt with synergistic systems consisting of carboxylic acid and aliphatic hydroxyoxime. Hydrometallurgy, 84(1-2), 109-117.

-

Ritcey, G. M., & Ashbrook, A. W. (1979). Solvent Extraction: Principles and Applications to Process Metallurgy. Elsevier.[2] (Standard Text for pH Isotherms).

-

Sole, K. C., & Hiskey, J. B. (1995). Solvent extraction characteristics of thiosubstituted organophosphinic acid extractants. Hydrometallurgy, 37(2), 129-147. (Comparison of kinetics with carboxylic acids).

Sources

- 1. journalssystem.com [journalssystem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. hitec-zang.de [hitec-zang.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. SX Solvent Extraction Process Principles Theory - 911Metallurgist [911metallurgist.com]

- 11. Research Portal [researchportal.murdoch.edu.au]

Application Note: High-Efficiency Amide Synthesis of 2,2-Dimethyldecanoic Acid Derivatives

Executive Summary & Strategic Rationale

The incorporation of 2,2-dimethyldecanoic acid (and similar

However, this same steric bulk renders standard amide coupling protocols (e.g., EDC/NHS, DCC) kinetically incompetent. The bulky methyl groups shield the carbonyl carbon from nucleophilic attack, often leading to stalled reactions or extensive side-product formation (

This guide details two field-proven protocols designed specifically to overcome this energy barrier:

-

The Acid Chloride Route (Vilsmeier-Haack Activation): The gold standard for scalability and difficult amines.

-

The HATU/HOAt Route: The preferred method for high-throughput synthesis or acid-sensitive substrates.

Critical Mechanistic Insight: The Neopentyl Barrier

Before attempting synthesis, researchers must understand the failure mode of standard reagents. In this compound, the carbonyl carbon is buried behind two methyl groups and a long octyl chain.

-

Standard Reagents (EDC/DCC): Generate an O-acylisourea intermediate. The amine cannot approach the bulky carbonyl effectively, allowing the intermediate to rearrange into a stable, unreactive

-acylurea byproduct. -

Solution: We must generate a "hot" electrophile—either an acid chloride (

) or an OAt-active ester—that is small enough and reactive enough to force the coupling.

Protocol A: The Acid Chloride Method (Oxalyl Chloride/DMF)

Best For: Scale-up (>1g), non-acid-sensitive amines, and extremely hindered anilines. Mechanism: Uses catalytic DMF to form a Vilsmeier-Haack reagent (Chloroiminium ion), which transfers chlorine to the acid under mild conditions, avoiding the harsh heat required by thionyl chloride.

Reagents

-

Substrate: this compound (1.0 equiv)

-

Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)

-

Catalyst: DMF (Dimethylformamide) (0.05 equiv / 2-3 drops)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Base (for Step 2): Diisopropylethylamine (DIPEA) or Pyridine (2.0 - 3.0 equiv)

Step-by-Step Procedure

Step 1: Activation (Acid Chloride Formation)

-

Dissolve this compound in anhydrous DCM (0.2 M concentration) under an inert atmosphere (

or Ar). -

Add catalytic DMF (essential for initiating the Vilsmeier cycle).

-

Critical Step: Add Oxalyl Chloride dropwise at 0°C. Caution: Vigorous gas evolution (

). -

Allow to warm to Room Temperature (RT) and stir for 2–3 hours.

-

Self-Validation Check: Take a 50 µL aliquot, quench into 200 µL anhydrous methanol. Analyze by TLC or LCMS. Complete conversion to the Methyl Ester (Me-2,2-dimethyldecanoate) confirms the Acid Chloride was formed. If starting acid remains, add more oxalyl chloride and stir longer.

-

-

Evaporation: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and HCl. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

Step 2: Coupling

-

In a separate vessel, dissolve the Amine (1.0 – 1.2 equiv) and DIPEA (2.5 equiv) in anhydrous DCM.

-

Cool the amine solution to 0°C.

-

Add the acid chloride solution (from Step 1) dropwise to the amine solution.

-

Stir at RT for 4–12 hours.

-

Quench: Add sat.

solution. Extract with DCM, dry over

Workflow Visualization

Caption: Catalytic cycle of DMF converting Oxalyl Chloride into the active Vilsmeier reagent, enabling mild acid chloride generation.

Protocol B: The HATU/HOAt High-Performance Route

Best For: Parallel synthesis, acid-sensitive protecting groups (Boc, tBu), or precious amines. Mechanism: HATU generates an OAt-active ester.[1] The pyridine nitrogen in the HOAt moiety provides "anchimeric assistance" (neighboring group participation), stabilizing the transition state and accelerating the attack of the amine on the hindered carbonyl [3, 4].

Reagents

-

Substrate: this compound (1.0 equiv)

-

Coupling Agent: HATU (1.1 – 1.2 equiv)

-

Base: DIPEA (2.0 – 3.0 equiv)

-

Solvent: Anhydrous DMF (preferred) or DCM/DMF (9:1)

Step-by-Step Procedure

-

Pre-Activation (Crucial for Hindered Acids):

-

Dissolve this compound and HATU in anhydrous DMF (0.1 M - 0.2 M).

-

Wait: Stir for 15–30 minutes before adding the amine.

-

Why? This allows the slow formation of the OAt-active ester. If the amine is added too early, it may salt out with the acid or react with HATU directly to form guanidinium byproducts.

-

-

Coupling:

-

Add the Amine (1.0 – 1.2 equiv).

-

Stir at RT for 12–24 hours.

-

Note: For extremely hindered amines (e.g., tert-butylamine), heating to 50°C may be required.

-

-

Work-up:

-

Dilute with Ethyl Acetate.

-